molecular formula C13H11F5OS B12326303 (2-(Benzyloxy)phenyl)pentafluoro-l6-sulfane

(2-(Benzyloxy)phenyl)pentafluoro-l6-sulfane

Cat. No.: B12326303
M. Wt: 310.28 g/mol
InChI Key: VFLHXFYEGOPNHV-UHFFFAOYSA-N
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Description

1-Benzyloxy-3-(pentafluorosulfanyl)benzene, also known as [3-(Phenylmethoxy)phenyl]sulfur pentafluoride, is a chemical compound with the molecular formula C13H11F5OS and a molecular weight of 310.28 g/mol . This compound is characterized by the presence of a benzyloxy group and a pentafluorosulfanyl group attached to a benzene ring, making it a unique and valuable compound in various fields of research and industry.

Preparation Methods

The synthesis of 1-Benzyloxy-3-(pentafluorosulfanyl)benzene can be achieved through several methods. One common synthetic route involves the reaction of 1-benzyloxy-3-iodobenzene with pentafluorosulfanyl chloride in the presence of a base such as potassium carbonate. This reaction results in the replacement of the iodine atom with a pentafluorosulfanyl group, forming the desired compound. The reaction conditions typically include a solvent such as dimethylformamide (DMF) and a temperature range of 50-80°C.

Industrial production methods for this compound are not widely documented, but the laboratory-scale synthesis provides a foundation for potential scale-up processes.

Chemical Reactions Analysis

1-Benzyloxy-3-(pentafluorosulfanyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The benzyloxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction:

    Coupling Reactions: The aromatic ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include bases like potassium carbonate, solvents like DMF, and catalysts such as palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyloxy-3-(pentafluorosulfanyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyloxy-3-(pentafluorosulfanyl)benzene is not fully understood, but it is believed to interact with molecular targets through its benzyloxy and pentafluorosulfanyl groups. These interactions can affect various biochemical pathways, leading to changes in cellular functions. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

1-Benzyloxy-3-(pentafluorosulfanyl)benzene can be compared with other similar compounds, such as:

    1-Benzyloxy-3-(trifluoromethyl)benzene: This compound has a trifluoromethyl group instead of a pentafluorosulfanyl group, resulting in different reactivity and applications.

    1-Benzyloxy-3-(difluoromethyl)benzene:

    1-Benzyloxy-3-(fluoromethyl)benzene: This compound has a single fluorine atom, leading to distinct reactivity and applications compared to the pentafluorosulfanyl derivative.

The uniqueness of 1-Benzyloxy-3-(pentafluorosulfanyl)benzene lies in its pentafluorosulfanyl group, which imparts unique chemical properties and reactivity, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C13H11F5OS

Molecular Weight

310.28 g/mol

IUPAC Name

pentafluoro-(2-phenylmethoxyphenyl)-λ6-sulfane

InChI

InChI=1S/C13H11F5OS/c14-20(15,16,17,18)13-9-5-4-8-12(13)19-10-11-6-2-1-3-7-11/h1-9H,10H2

InChI Key

VFLHXFYEGOPNHV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2S(F)(F)(F)(F)F

Origin of Product

United States

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